

Application Notes and Protocols for GBR 12783 in Animal Models

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Compound of Interest

Compound Name: GBR 12783

Cat. No.: B1139405

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of **GBR 12783**, a potent and selective dopamine uptake inhibitor, for use in animal models. The information is intended to guide researchers in designing and executing in vivo studies to investigate the pharmacological effects of this compound.

Chemical Properties and Storage

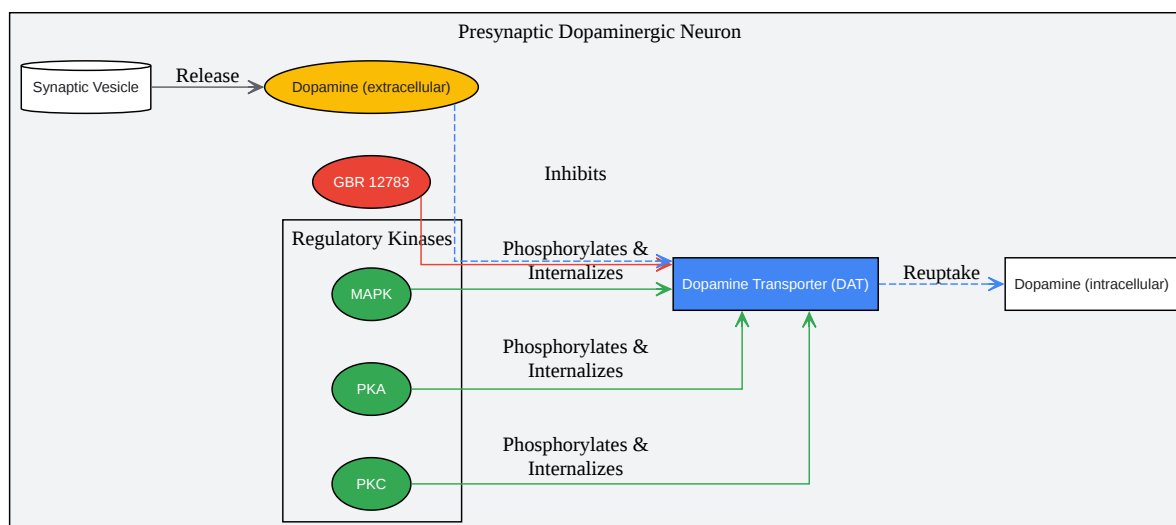
GBR 12783 dihydrochloride is a white to off-white solid. It is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound desiccated at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.^[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.

Table 1: Chemical and Storage Information for **GBR 12783** Dihydrochloride

Property	Information
Molecular Weight	485.49 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Storage (Solid)	Desiccate at -20°C
Storage (Stock Solution)	-80°C for up to 6 months; -20°C for up to 1 month[1]

Mechanism of Action: Dopamine Transporter Inhibition

GBR 12783 is a highly potent and selective inhibitor of the dopamine transporter (DAT).[2] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the neuron, thereby terminating dopaminergic neurotransmission. By blocking the DAT, **GBR 12783** increases the extracellular concentration and prolongs the action of dopamine in the synapse. The regulation of DAT function is complex and involves various intracellular signaling pathways. Several protein kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and Mitogen-Activated Protein Kinase (MAPK), can phosphorylate the transporter, leading to its internalization and a subsequent reduction in dopamine reuptake.[3]



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Mechanism of **GBR 12783** action and DAT regulation.

Recommended Dosing in Animal Models

The appropriate dose of **GBR 12783** will vary depending on the animal species, the research question, and the specific experimental paradigm. It is crucial to perform dose-response studies to determine the optimal dose for a particular application. The table below summarizes doses reported in the literature.

Table 2: Reported Doses of **GBR 12783** and Analogs in Rodent Models

Compound	Animal Model	Route of Administration	Dose Range	Application	Reference
GBR 12783	Rat	Intraperitoneal (i.p.)	10 mg/kg	Behavioral studies (inhibitory avoidance)	[4]
GBR 12783	Mouse	Intravenous (i.v.)	Tracer dose	In vivo binding studies	
GBR 12909	Rat	Intraperitoneal (i.p.)	0.25 - 1 mg/kg	Behavioral studies (attention and impulsivity)	
GBR 12909	Mouse	Intraperitoneal (i.p.)	10 mg/kg	Behavioral studies (locomotor activity)	

Experimental Protocols

Preparation of GBR 12783 for Injection

Materials:

- **GBR 12783** dihydrochloride
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile 0.9% saline or phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes
- Sterile syringes and needles

Protocol for Intraperitoneal (i.p.) Injection:

- Prepare a Stock Solution:
 - Aseptically weigh the desired amount of **GBR 12783** dihydrochloride.
 - Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved by vortexing.
- Prepare the Final Injection Solution:
 - On the day of the experiment, dilute the DMSO stock solution with sterile 0.9% saline or PBS to the final desired concentration.
 - Important: The final concentration of DMSO in the injection solution should be minimized to avoid solvent-related toxicity. A final DMSO concentration of 0.5% - 5% is generally well-tolerated for i.p. injections. Do not exceed a final DMSO concentration of 10%.
 - For example, to prepare a 1 mg/mL solution with 5% DMSO, you would mix 50 μ L of a 20 mg/mL DMSO stock with 950 μ L of sterile saline.
 - Vortex the final solution thoroughly to ensure homogeneity.

Protocol for Intravenous (i.v.) Injection:

- Prepare a Stock Solution:
 - Follow the same procedure as for i.p. injection to prepare a concentrated stock solution in 100% DMSO.
- Prepare the Final Injection Solution:
 - Dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration.
 - Critical: For i.v. administration, the concentration of DMSO must be kept as low as possible, ideally below 1%. Higher concentrations can cause hemolysis and other adverse effects.
 - Consider using alternative solubilizing agents such as cyclodextrins if a higher concentration of **GBR 12783** is required and solubility in a low percentage of DMSO is

limited.

- Filter the final injection solution through a sterile 0.22 μm syringe filter before administration to remove any potential precipitates.

Administration Protocols

Intraperitoneal (i.p.) Injection in Mice and Rats:

- **Restraint:** Properly restrain the animal to expose the abdomen. For mice, this can often be done by a single person. For rats, a two-person technique may be necessary.
- **Injection Site:** The recommended injection site is the lower right or left abdominal quadrant to avoid the cecum, bladder, and other internal organs.
- **Needle Size:** Use a 25-27 gauge needle for mice and a 23-25 gauge needle for rats.
- **Injection Volume:** The maximum recommended injection volume is 10 mL/kg for both mice and rats.
- **Procedure:** Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure the needle has not entered a blood vessel or organ before injecting the solution.

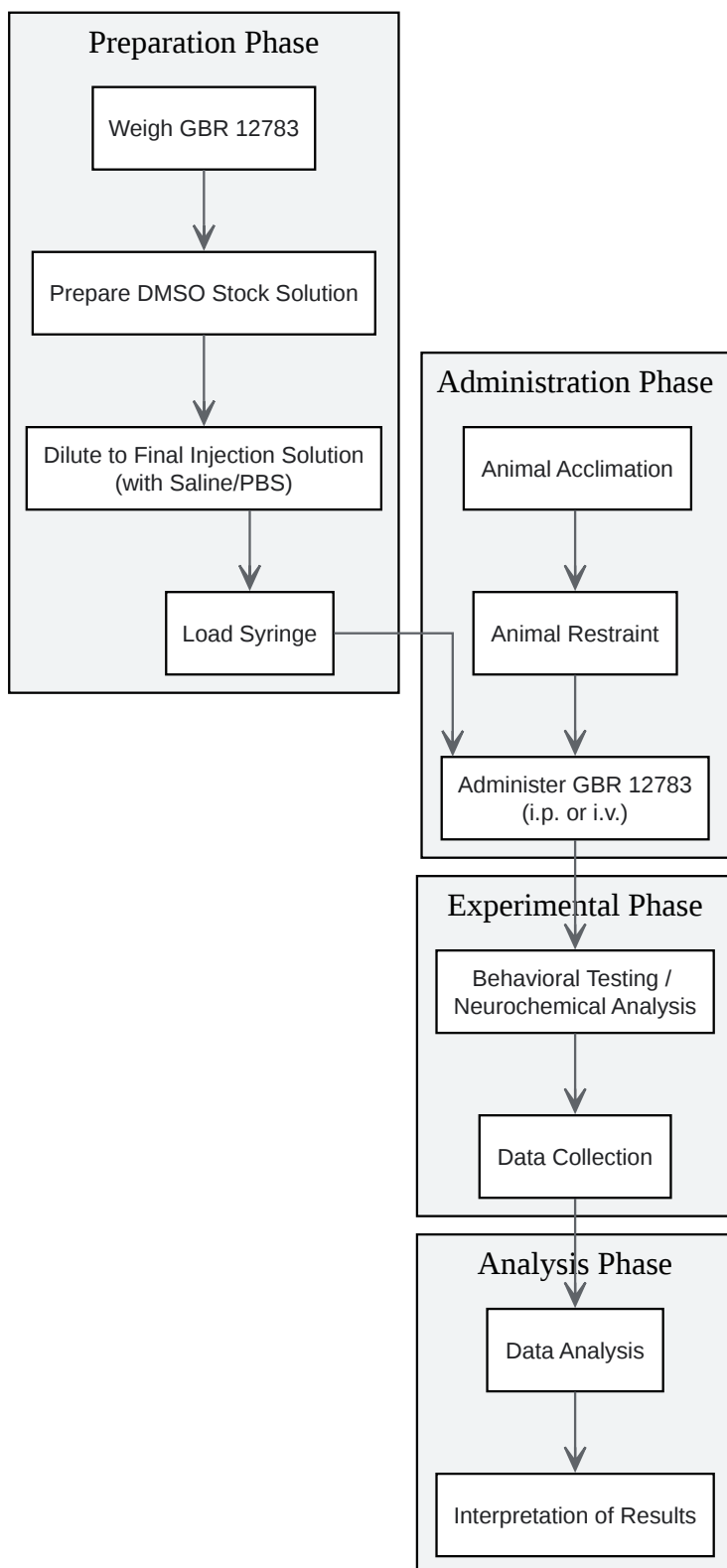
Intravenous (i.v.) Injection in Mice and Rats:

- **Restraint:** Use an appropriate restraint device to immobilize the animal and provide access to the injection site.
- **Injection Site:** The lateral tail vein is the most common site for i.v. injection in both mice and rats. Warming the tail with a heat lamp or warm water can help to dilate the vein.
- **Needle Size:** Use a 27-30 gauge needle for mice and a 25-27 gauge needle for rats.
- **Injection Volume:** For a bolus injection, the maximum volume is typically 5 mL/kg. For infusions, rates should be carefully controlled.
- **Procedure:** Insert the needle bevel-up into the vein. Successful entry is often indicated by a flash of blood in the needle hub. Inject the solution slowly over 1-2 minutes. Monitor the

animal for any signs of distress during and after the injection.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study using **GBR 12783**.



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Typical experimental workflow for in vivo studies with **GBR 12783**.

Disclaimer: These protocols are intended as a guide. Researchers should always adhere to their institution's animal care and use committee (IACUC) guidelines and optimize protocols for their specific experimental needs. Always include appropriate vehicle control groups in your experimental design.

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